4-Bromo-6-methyl-2-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups.
Mechanism of Action
Target of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline typically involves the bromination of 6-methyl-2-(trifluoromethyl)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)quinoline
Uniqueness: 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromine and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-bromo-6-methyl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXCDQBNYFVNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674816 |
Source
|
Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-27-9 |
Source
|
Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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